molecular formula C15H20BNO3 B1399648 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one CAS No. 1002309-19-4

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Cat. No. B1399648
M. Wt: 273.14 g/mol
InChI Key: SQEOPRRAMPXMMO-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a chemical compound with the empirical formula C11H17BN2O2 . It is a solid substance and is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, was synthesized through two substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . Detailed crystallographic data of the compound have been deposited with the Cambridge Crystallographic Data Centre .

Scientific Research Applications

Organic Synthesis

  • Methods : This involves a palladium-catalyzed reaction where the benzylic C-H bond of alkylbenzenes is activated and undergoes borylation .

Medicinal Chemistry

  • Methods : The boronic ester group can react with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Polymer Chemistry

  • Methods : The compound is involved in the polymerization process to introduce boronate functionalities into the polymer backbone .

Materials Science

  • Methods : Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Catalysis

  • Methods : The boronic ester moiety can coordinate with metals to form catalytic complexes .

Analytical Chemistry

  • Methods : The boronic ester can selectively bind to certain analytes, which can then be detected using various analytical techniques .

properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(8-11)9-17(5)13(12)18/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEOPRRAMPXMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
Reactant of Route 6
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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Citations

For This Compound
2
Citations
W Chang, Y Chen, S Lu, H Jiao, Y Wang, T Zheng… - Chem, 2022 - cell.com
An ideal way to synthesize multi-substituted arenes is the selective installation of any group on any position of aromatic rings with any substituent. However, reactant-controlled selective …
Number of citations: 11 www.cell.com
RM Owen, D Blakemore, L Cao, N Flanagan, R Fish… - 2019 - ACS Publications
The design, optimization, and evaluation of a series of novel imidazopyridazine-based subtype-selective positive allosteric modulators (PAMs) for the GABA A ligand-gated ion channel …
Number of citations: 30 pubs.acs.org

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